

5-Iodothiazole chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to **5-Iodothiazole**: Structure, Properties, and Synthetic Utility

Introduction

5-Iodothiazole is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.^[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.^{[2][3]} The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.^{[1][4]}

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of **5-iodothiazole**. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of **5-iodothiazole** are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure

The **5-iodothiazole** molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.

Caption: Molecular structure of **5-Iodothiazole**.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of **5-iodothiazole**. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[\[5\]](#)[\[6\]](#)

Table 1: Predicted Spectroscopic Data for **5-Iodothiazole**

Technique	Parameter	Predicted Value / Observation	Rationale
¹ H NMR	Chemical Shift (δ)	~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4)	The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8]
¹³ C NMR	Chemical Shift (δ)	~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5)	The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5]
IR Spectroscopy	Key Absorptions (cm^{-1})	~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch)	These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10]
Mass Spectrometry	Molecular Ion Peak (M^+)	$\text{m/z} \approx 211$	Corresponds to the molecular weight of $\text{C}_3\text{H}_2\text{INS}$. The isotopic pattern of iodine would be a key diagnostic feature.[5]

Physical and Chemical Properties

5-Iodothiazole's physical state and chemical reactivity are key to its handling and application in synthesis.

Table 2: Physical and Chemical Properties of **5-Iodothiazole**

Property	Value	Reference
CAS Number	108306-61-2	[1][11]
Molecular Formula	C ₃ H ₂ INS	[11]
Molecular Weight	211.03 g/mol	[1]
Appearance	Pale yellow to brown solid	[1]
Solubility	Moderately soluble in organic solvents (e.g., DMF, Toluene, THF)	[1]

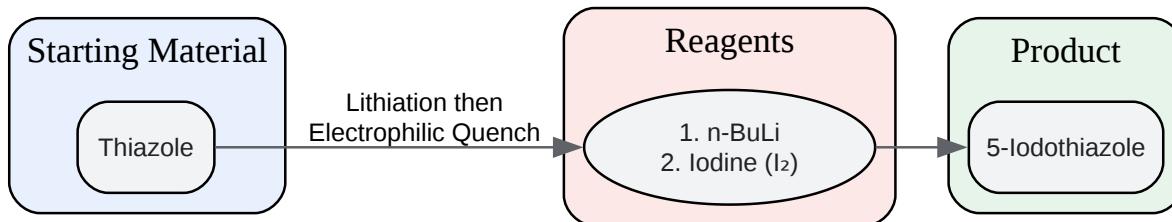
The primary driver of **5-iodothiazole**'s chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]

Synthesis of 5-Iodothiazole

The preparation of **5-iodothiazole** can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.



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Caption: General workflow for the synthesis of **5-iodothiazole**.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.

- Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.
- Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.
- Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **5-iodothiazole**.

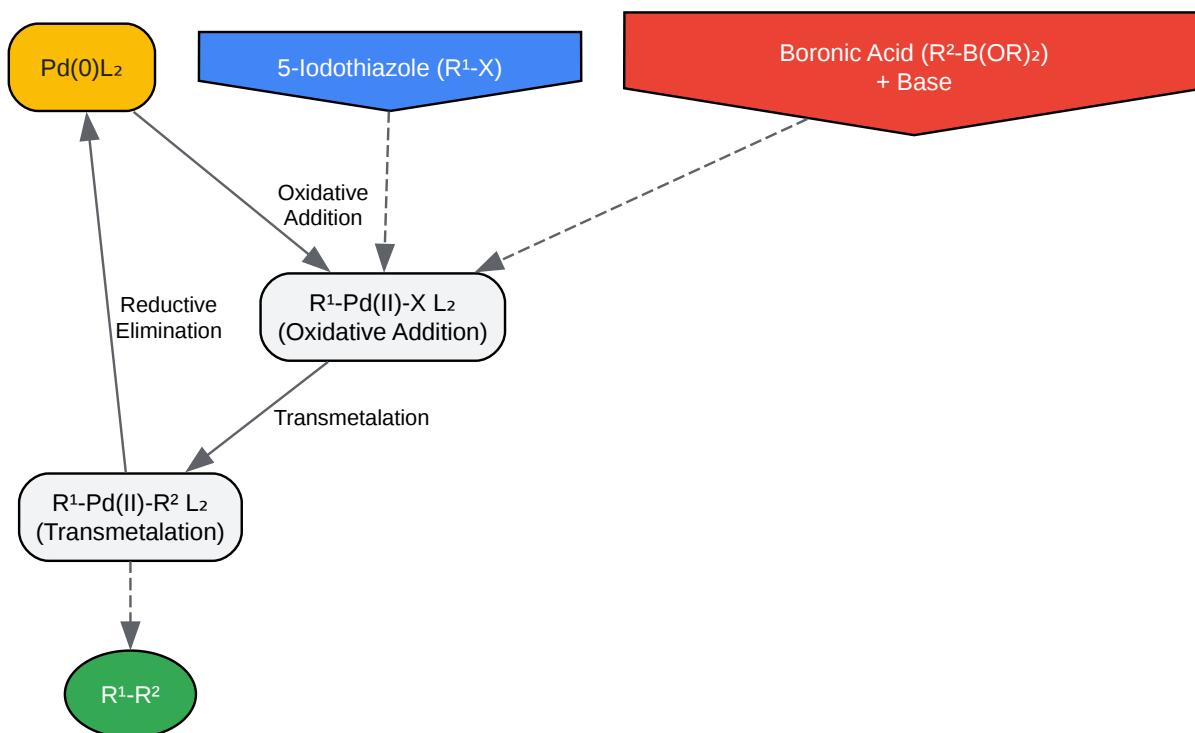
Reactivity and Key Synthetic Applications

The synthetic power of **5-iodothiazole** lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.^[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For **5-iodothiazole**, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a reaction vessel, add **5-iodothiazole** (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

- Purge the vessel with an inert gas.
- Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.
- Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking **5-iodothiazole** to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems. [15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

- In a flask, combine **5-iodothiazole** (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- Purge the flask with an inert gas.
- Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
- Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.
- Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of **5-iodothiazole** in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, **5-iodothiazole** should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

5-Iodothiazole is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.

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